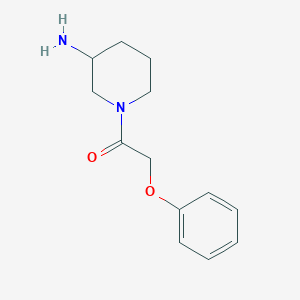

1-(2-Azidoethoxy)-4-chlorobenzene

説明

The compound “1-Azido-2-(2-azidoethoxy)ethane” has a molecular formula of C4H8N6O and an average mass of 156.146 Da . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.

Synthesis Analysis

While specific synthesis information for “1-(2-Azidoethoxy)-4-chlorobenzene” was not found, there are general procedures for synthesizing similar compounds. For instance, the synthesis of tosylated polyethylenglycol-monomethylether involves the use of polyethylenglycol monomethylether, p-toluenesulfonyl chloride, and triethylamine in acetonitrile .Molecular Structure Analysis

The molecular structure of “1-Azido-2-(2-azidoethoxy)ethane” can be found on various chemical databases . Again, this is not the exact compound you asked for, but it has a similar structure.Chemical Reactions Analysis

The copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a classic bioorthogonal reaction routinely used to modify azides or alkynes that have been introduced into biomolecules .科学的研究の応用

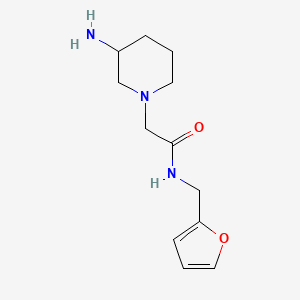

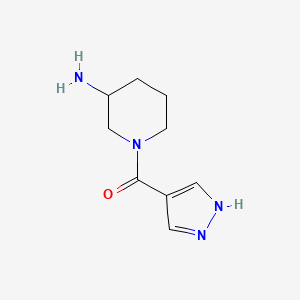

Synthesis of Primary Amines

1-(2-Azidoethoxy)-4-chlorobenzene can serve as a -NH2-synthon, allowing the preparation of primary amines . This is a significant application as primary amines are fundamental building blocks in organic chemistry and are used in a wide range of chemical reactions.

Preparation of Amine PEG

This compound is used to prepare amine PEG . Polyethylene glycol (PEG) is a versatile polymer that is used in a variety of fields including medical, pharmaceutical, and chemical research.

Derivatization of Natural Compounds

The compound has been used in the derivatization of the natural compound celastrol . This derivative is connected to a PEG azide moiety through an amide linkage . The linkage was achieved through the activation of the carboxylic acid using HOBt/EDC .

Drug Discovery

The synthesized compound from the derivatization of celastrol has been used in drug discovery . Computational investigations were conducted to forecast the binding mode between the synthesized compound and sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA), a known target for the development of novel therapeutics for rheumatoid arthritis .

Pharmacokinetic Properties Prediction

The drug-likeness of the synthesized compound was assessed by predicting its pharmacokinetic properties . This is crucial in the early stages of drug development to determine the likelihood of a compound being successfully developed into a drug.

Molecular Docking

The compound has been used in molecular docking studies . This is a key method in structural molecular biology and computer-assisted drug design.

将来の方向性

特性

IUPAC Name |

1-(2-azidoethoxy)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNBKTYVZYEXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethoxy)-4-chlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid](/img/structure/B1464387.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)

![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)